molecular formula C24H24N2O5S B6561496 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide CAS No. 946334-93-6

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide

Cat. No.: B6561496
CAS No.: 946334-93-6
M. Wt: 452.5 g/mol
InChI Key: SPEVBOZLBLJIIB-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at the 1-position and a 2,3-dimethoxybenzamide moiety at the 6-position. The benzenesulfonyl group may enhance metabolic stability, while the dimethoxybenzamide substituent could influence binding affinity through hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-22-12-6-11-20(23(22)31-2)24(27)25-18-13-14-21-17(16-18)8-7-15-26(21)32(28,29)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEVBOZLBLJIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide involves multiple steps:

  • Synthetic Routes and Reaction Conditions

    • Step 1: The starting material, a suitable substituted tetrahydroquinoline, undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base like pyridine.

    • Step 2: The resulting sulfonylated intermediate is then coupled with 2,3-dimethoxybenzoyl chloride under anhydrous conditions, using a coupling reagent such as triethylamine, to yield the final compound.

  • Industrial Production Methods

    • Large-scale production can be optimized by employing continuous flow reactors, ensuring precise control over temperature and reaction times. Catalysts such as palladium or nickel complexes may be utilized to increase yield and reduce reaction times.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: The compound can be subjected to oxidation to introduce additional functional groups.

    • Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    • Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzene ring and tetrahydroquinoline moiety.

  • Common Reagents and Conditions

    • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    • Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).

    • Substitution: Electrophilic aromatic substitution using halogens or nitration under acidic conditions.

  • Major Products Formed

    • Oxidation products may include carboxylic acids or quinones, depending on the reaction conditions. Reduction typically yields alcohol or amine derivatives, whereas substitution reactions lead to halogenated or nitrated analogs.

Scientific Research Applications

  • Chemistry

    • Acts as a precursor in the synthesis of more complex molecules, useful in organic synthesis.

  • Biology

    • Used in the design of new biologically active compounds, serving as a template for drug discovery.

  • Medicine

  • Industry

    • Utilized in the creation of advanced materials and specialty chemicals.

Mechanism of Action

  • Molecular Targets and Pathways

    • Interacts with various enzymes and receptors due to its unique three-dimensional structure.

    • The compound might act by binding to active sites of enzymes, inhibiting their activity, or modulating receptor functions through allosteric modulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents at 1-Position Substituents at 6-Position Key Functional Groups
Target Compound Benzenesulfonyl 2,3-Dimethoxybenzamide Sulfonamide, Methoxy, Benzamide
Compound 70 Piperidin-4-yl Thiophene-2-carboximidamide Piperidine, Thiophene, Imidamide
Compound 28 2-(Piperidin-1-yl)ethyl Thiophene-2-carboximidamide Piperidine, Ethyl linker, Imidamide
Compound 71 1-Methylpyrrolidin-3-yl Thiophene-2-carboximidamide Pyrrolidine, Methyl, Imidamide

Key Observations :

  • The target compound’s benzenesulfonyl group distinguishes it from analogs with alkylamine or heterocyclic substituents (e.g., piperidine in Compound 70). This sulfonamide group may improve stability but reduce solubility compared to amine-containing analogs.

Key Observations :

  • The target compound’s synthesis likely requires careful control of sulfonylation conditions to avoid byproducts. In contrast, analogs like Compound 70 prioritize salt formation for improved stability .
  • Yields for similar compounds range from 65–73%, suggesting moderate efficiency in tetrahydroquinoline functionalization.

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